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Introduction
CAP-1002 is an allogeneic cell therapy composed of cardiosphere-derived cells (CDCs). Its

therapeutic potential stems from the paracrine activity of these cells, primarily through the

secretion of extracellular vesicles, including exosomes.[1][2][3] These vesicles contain a cargo

of bioactive molecules, such as proteins and microRNAs, that mediate the immunomodulatory,

anti-fibrotic, pro-angiogenic, and anti-apoptotic effects of the therapy.[4][5][6][7] Establishing

robust and reproducible in vitro potency assays is critical for the consistent manufacturing and

quality control of CAP-1002, ensuring its biological activity and therapeutic relevance.[4][5][6]

These application notes provide detailed protocols for a suite of in vitro assays designed to

quantify the key bioactivities of CAP-1002. The assays focus on three core mechanisms of

action: anti-fibrotic activity, immunomodulation via macrophage polarization, pro-angiogenic

potential, and cardiomyocyte protection through anti-apoptosis.

Key Bioactivity Assays for CAP-1002
The bioactivity of CAP-1002 can be assessed through a series of functional in vitro assays that

reflect its mechanisms of action. The following are key assays for determining the potency of

CAP-1002 lots:
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Anti-Fibrotic Potency Assay: Measures the ability of CAP-1002 conditioned media to

suppress collagen production in fibroblasts.[5][6]

Macrophage Polarization Assay: Evaluates the immunomodulatory capacity of CAP-1002 by

assessing its effect on macrophage phenotype.[8][9][10]

In Vitro Angiogenesis Assay: Determines the pro-angiogenic potential of CAP-1002 by

measuring the formation of capillary-like structures by endothelial cells.[11][12][13]

Cardiomyocyte Apoptosis Assay: Assesses the protective effects of CAP-1002 on

cardiomyocytes under stress.[14][15][16]

Data Presentation: Summary of Quantitative Data
The following tables summarize expected quantitative outcomes from the described potency

assays, providing a benchmark for the assessment of CAP-1002 bioactivity.

Table 1: Anti-Fibrotic Activity of CAP-1002 Conditioned Media (CM)[4][17]

Treatment Target Gene
Expected Percent
Inhibition (vs. NCM)

CAP-1002 CM COL1A1 40-70%

CAP-1002 CM COL3A1 30-60%

Non-Conditioned Media (NCM) COL1A1 / COL3A1 0%

Table 2: Macrophage Polarization Induced by CAP-1002 Exosomes[8][9][10]

Treatment Group Marker Expected Outcome

M1 (LPS/IFN-γ) iNOS, TNF-α Upregulation

M2 (IL-4/IL-13) Arginase-1, CD206 Upregulation

M(CAP-1002) Arginase-1 Consistent Upregulation

M(CAP-1002) iNOS, TNF-α
Downregulation (relative to

M1)
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Table 3: Pro-Angiogenic Effects of CAP-1002 Conditioned Media[11][12][13]

Treatment Parameter Expected Outcome

Vehicle Control Tube Length Baseline

Vehicle Control Branch Points Baseline

CAP-1002 CM Tube Length Significant Increase

CAP-1002 CM Branch Points Significant Increase

Angiogenesis Inhibitor (e.g.,

Suramin)
Tube Length / Branch Points Inhibition

Table 4: Anti-Apoptotic Effect of CAP-1002 Exosomes on Cardiomyocytes[14][15]

Treatment Parameter Expected Outcome

Vehicle Control (Stressed) % Apoptotic Cells (TUNEL+) High

CAP-1002 Exosomes

(Stressed)
% Apoptotic Cells (TUNEL+) Significant Reduction

Unstressed Control % Apoptotic Cells (TUNEL+) Low (Baseline)

Experimental Protocols
Anti-Fibrotic Potency Assay
This assay quantifies the anti-fibrotic activity of CAP-1002 by measuring the reduction in

collagen gene expression in human dermal fibroblasts (HDFs) treated with CAP-1002

conditioned media (CM).[5][6]

a. Preparation of CAP-1002 Conditioned Media (CM)

Thaw and culture CAP-1002 (CDCs) in the recommended growth medium.

Once the cells reach approximately 80% confluency, wash them with Dulbecco's Phosphate-

Buffered Saline (DPBS).
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Replace the growth medium with a serum-free culture medium and incubate for 72 hours to

allow for the accumulation of secreted factors, including exosomes.

Collect the supernatant (conditioned media) and clarify by centrifugation to remove cells and

debris.

The resulting CM can be used immediately or stored at -80°C.

b. Co-culture and Gene Expression Analysis

Seed primary Human Dermal Fibroblasts (HDFs) in a 24-well plate and allow them to adhere

overnight.

The following day, replace the culture medium with either non-conditioned media (NCM) as a

control or CAP-1002 CM.

Incubate the plates for 48 hours.

Following incubation, lyse the HDFs and extract total RNA using a suitable kit.

Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels

of collagen type I alpha 1 (COL1A1) and collagen type III alpha 1 (COL3A1).

Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH).

Calculate the percent inhibition of collagen gene expression in the CM-treated wells relative

to the NCM control.

c. Experimental Workflow
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Workflow for the anti-fibrotic potency assay.

Macrophage Polarization Assay
This assay assesses the immunomodulatory effects of CAP-1002 by analyzing the polarization

of macrophages after treatment with CAP-1002 exosomes.

a. Isolation and Differentiation of Monocytes

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using

density gradient centrifugation.

Purify monocytes from PBMCs using CD14+ magnetic bead selection.

Culture the purified monocytes in the presence of macrophage colony-stimulating factor (M-

CSF) for 6-7 days to differentiate them into M0 macrophages.

b. Macrophage Polarization and Analysis

Plate the differentiated M0 macrophages in a 12-well plate.

Treat the macrophages with one of the following for 24-48 hours:

M1 Polarization (Pro-inflammatory): Lipopolysaccharide (LPS) and Interferon-gamma

(IFN-γ).
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M2 Polarization (Anti-inflammatory): Interleukin-4 (IL-4) and Interleukin-13 (IL-13).

CAP-1002 Treatment: CAP-1002 exosomes.

Control: Untreated M0 macrophages.

After incubation, harvest the macrophages and analyze their phenotype using:

Flow Cytometry: Stain for surface markers such as CD86 (M1) and CD206 (M2).

qRT-PCR: Analyze the gene expression of markers like iNOS and TNF-α (M1), and

Arginase-1 (M2).[8][9][10]

ELISA: Measure the secretion of cytokines such as TNF-α and IL-10 in the culture

supernatant.

c. Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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